molecular formula C21H25NO2 B5854714 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide

3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide

Cat. No. B5854714
M. Wt: 323.4 g/mol
InChI Key: XVKJELKJBNITQF-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, also known as TBNBMA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBNBMA is a member of the acrylamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the synthesis of prostaglandins that promote inflammation. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to induce apoptosis, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is also stable under various conditions, which makes it suitable for long-term storage. However, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. One potential direction is to investigate its potential as a drug delivery system for the treatment of brain diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to investigate the safety and efficacy of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide in vivo, which will be important for its potential clinical applications.
Conclusion:
In conclusion, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been investigated for its potential as a drug delivery system. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide, which will be important for its potential clinical applications.

Synthesis Methods

The synthesis of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide involves the reaction between 4-tert-butylphenylamine and 2-methoxybenzyl acrylate in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide. The yield of 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide can be increased by optimizing the reaction conditions, such as temperature, time, and catalyst concentration.

Scientific Research Applications

3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has also been shown to inhibit the growth of various cancer cells, including breast, lung, and liver cancer cells. Additionally, 3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)acrylamide has been investigated for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-[(2-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2/c1-21(2,3)18-12-9-16(10-13-18)11-14-20(23)22-15-17-7-5-6-8-19(17)24-4/h5-14H,15H2,1-4H3,(H,22,23)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKJELKJBNITQF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-tert-butylphenyl)-N-(2-methoxybenzyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.